3,4-Dihydroxybenzoic Acid-d3
Description
Overview of Deuterated Analogs in Mechanistic and Quantitative Studies
Among stable isotopes, deuterium (B1214612) (D or ²H), a heavy isotope of hydrogen, holds a special place. The replacement of hydrogen with deuterium in a molecule, a process known as deuteration, can lead to a phenomenon called the kinetic isotope effect. This effect can alter the rate of chemical reactions, providing valuable clues about reaction mechanisms. symeres.com
Deuterated analogs are particularly valuable as internal standards in quantitative analysis, especially when coupled with mass spectrometry. nih.gov In these applications, a known quantity of the deuterated compound is added to a sample. Because the deuterated analog is chemically almost identical to the non-labeled compound (analyte) of interest, it behaves similarly during sample preparation and analysis. However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. This allows for highly accurate quantification of the analyte, as any loss of sample during processing will affect both the analyte and the internal standard equally. researchgate.net
Specific Research Context of 3,4-Dihydroxybenzoic Acid-d3 as a Tracer and Standard
3,4-Dihydroxybenzoic acid, also known as protocatechuic acid, is a phenolic acid found in many plants and is a metabolite of various polyphenols. chemicalbook.comcymitquimica.com Its deuterated form, this compound, serves as an invaluable tool in research. The introduction of three deuterium atoms increases its molecular weight, making it readily distinguishable from the natural compound in mass spectrometry analysis. lgcstandards.com
This distinct mass signature allows this compound to be used as an internal standard for the precise measurement of its non-labeled counterpart in various biological and environmental samples. cymitquimica.com This is crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of 3,4-dihydroxybenzoic acid. Furthermore, as a tracer, it can be used to follow the metabolic fate of protocatechuic acid within an organism, helping to elucidate its role in various biochemical pathways. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6O4 |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
2,3,6-trideuterio-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)/i1D,2D,3D |
InChI Key |
YQUVCSBJEUQKSH-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)O |
Origin of Product |
United States |
Physicochemical Properties of 3,4 Dihydroxybenzoic Acid and Its Deuterated Analog
The utility of 3,4-Dihydroxybenzoic Acid-d3 in research is intrinsically linked to its physical and chemical characteristics, which are nearly identical to its non-deuterated form, with the key difference being its molecular weight.
| Property | 3,4-Dihydroxybenzoic Acid | This compound |
| Molecular Formula | C₇H₆O₄ | C₇D₃H₃O₄ |
| Molecular Weight | 154.12 g/mol | 157.14 g/mol lgcstandards.com |
| Appearance | White to brown crystalline powder chemicalbook.com | White solid lgcstandards.com |
| Melting Point | 197-200 °C (decomposes) sigmaaldrich.com | Not explicitly available, but expected to be very similar to the non-deuterated form. |
| Water Solubility | Slightly soluble in cold water, soluble in hot water chemicalbook.com | Not explicitly available, but expected to be very similar to the non-deuterated form. |
| LogP | 0.86 drugbank.com | Not explicitly available, but expected to be very similar to the non-deuterated form. |
| This table presents a comparison of the key physicochemical properties of 3,4-Dihydroxybenzoic Acid and its deuterated analog, this compound. |
Synthesis and Isotopic Enrichment
The synthesis of 3,4-Dihydroxybenzoic Acid-d3 typically involves introducing deuterium (B1214612) atoms into the molecular structure of 3,4-dihydroxybenzoic acid or a precursor molecule. While specific, detailed synthesis routes for this compound are not widely published in readily available literature, general methods for deuterium labeling can be applied.
One common strategy is through hydrogen-deuterium exchange reactions, where hydrogen atoms on the aromatic ring are replaced with deuterium atoms from a deuterium source, such as deuterated water (D₂O), often in the presence of a catalyst. mdpi.com Another approach involves the chemical synthesis starting from a deuterated precursor. For instance, a related compound, methyl 3,4-bis(trideuteromethoxy)benzoate, was synthesized by reacting methyl 3,4-dihydroxybenzoate with iodomethane-d3. chemicalbook.com A similar strategy could be adapted to introduce deuterium onto the benzene (B151609) ring.
The isotopic enrichment of the final product is a critical parameter, indicating the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. High isotopic enrichment is crucial for its use as an internal standard to avoid interference from partially labeled or unlabeled molecules.
Analytical Characterization and Quality Control
The identity and purity of 3,4-Dihydroxybenzoic Acid-d3 are confirmed using various analytical techniques.
Mass Spectrometry (MS): This is the primary technique used to confirm the incorporation of deuterium (B1214612). The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than that of the unlabeled compound, confirming the presence of the three deuterium atoms. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR can be used to determine the positions of the deuterium atoms on the molecule and to confirm the absence of protons at the labeled sites.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound, ensuring that it is free from starting materials, by-products, or other impurities.
Applications in Research
The primary application of 3,4-Dihydroxybenzoic Acid-d3 is as an internal standard for the quantification of 3,4-dihydroxybenzoic acid in various matrices using isotope dilution mass spectrometry. This method is widely regarded as the gold standard for quantitative analysis due to its high accuracy and precision. nih.gov
Table of Research Applications:
| Research Area | Specific Application of this compound |
| Pharmacokinetics | Used as an internal standard to accurately measure the concentration of 3,4-dihydroxybenzoic acid in plasma, urine, and tissue samples over time. This helps determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. musechem.com |
| Metabolomics | Employed as an internal standard to quantify endogenous levels of 3,4-dihydroxybenzoic acid in biological samples, aiding in the study of metabolic pathways and the identification of biomarkers for various diseases. diagnosticsworldnews.com |
| Food Science | Utilized to accurately measure the content of 3,4-dihydroxybenzoic acid in food products, which is important for understanding the dietary intake of this phenolic acid. mdpi.com |
| Environmental Analysis | Used as an internal standard for the quantification of 3,4-dihydroxybenzoic acid in environmental samples such as water and soil, to monitor its presence and fate. |
| This table outlines the key research areas where this compound is applied as an internal standard. |
Summary and Future Perspectives
Regiospecific Deuteration Methodologies
Achieving site-specific introduction of deuterium (B1214612) atoms onto the aromatic ring of 3,4-dihydroxybenzoic acid is paramount for its function as a reliable analytical standard. The electronic properties of the hydroxyl and carboxylic acid groups direct the position of deuterium incorporation.
Electrophilic Aromatic Substitution for Deuterium Incorporation
Electrophilic aromatic substitution (SEAr) is a foundational method for hydrogen-deuterium (H/D) exchange on aromatic rings. nih.gov For 3,4-dihydroxybenzoic acid, the two hydroxyl groups are strong activating groups that direct electrophiles to the ortho and para positions. The carboxylic acid group is a deactivating group. Therefore, the positions ortho to the hydroxyl groups (positions 2 and 5) are the most activated and susceptible to deuteration.
A common approach involves refluxing the hydroxybenzoic acid in deuterium oxide (D₂O) with a deuterium acid catalyst, such as deuterium chloride (DCl). researchgate.net This process generates deuteronium ions (D₃O⁺), which act as the electrophile. The reaction's regioselectivity is governed by the combined directing effects of the substituents on the benzene (B151609) ring. researchgate.net For phenols and their derivatives, deuterium incorporation is generally high at the ortho and para positions relative to the hydroxyl group. nih.govuni-rostock.de In the case of 3,4-dihydroxybenzoic acid, the positions at C-2 and C-5 are activated by both hydroxyl groups, making them the primary sites for deuteration.
Table 1: Regioselectivity in Electrophilic Deuteration of Phenolic Compounds
| Compound | Reagents | Deuteration Position(s) | Reference |
| Phenol | D₂O, Acid Catalyst | ortho, para | researchgate.net |
| Salicylic Acid | D₂O, DCl | 3, 5 | researchgate.net |
| 3,5-Dihydroxybenzoic Acid | D₂O, DCl | 2, 4, 6 | researchgate.net |
| 3,4,5-Trihydroxybenzoic Acid | D₂O, DCl | 2, 6 | researchgate.net |
Metal-Free Catalytic Deuteration Approaches
Recent advancements have focused on developing metal-free catalytic systems for H/D exchange to avoid potential contamination of the final product with residual metals. nih.govresearchgate.net One such method employs a triaryl carbenium ion as a mediator with D₂O as the deuterium source. nih.govresearchgate.net This approach operates via an SEAr mechanism and has demonstrated broad applicability for the late-stage deuteration of various organic molecules. nih.govresearchgate.net Another innovative metal-free technique utilizes photoexcitation of the aromatic compound in deuterated hexafluoroisopropanol (HFIP-d₁). nih.gov This method leverages the increased basicity of the aromatic ring in its excited state to facilitate H/D exchange, offering high selectivity at positions that are often challenging to deuterate using other methods. nih.gov
Chemoenzymatic Synthetic Routes for Isotopic Enrichment
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce complex molecules. researchgate.netcore.ac.uknih.govnih.gov For the synthesis of deuterated catechols, a potential route involves the dioxygenase-catalyzed cis-dihydroxylation of a deuterated benzene derivative, followed by a dehydrogenase-catalyzed aromatization. researchgate.netrsc.org For instance, starting with a deuterated benzene substrate, bacterial dioxygenase enzymes can introduce two hydroxyl groups to form a cis-dihydrodiol. researchgate.net This intermediate can then be converted to the corresponding catechol by a dehydrogenase enzyme. researchgate.net This strategy allows for the precise placement of deuterium atoms in the final product, leveraging the high regio- and stereoselectivity of enzymatic transformations. core.ac.uk
Isotopic Purity and Isomerical Purity Assessment for Labeled Standards
The reliability of a deuterated standard depends critically on its isotopic and isomerical purity. rsc.orgcerilliant.com It is essential to confirm that the deuterium atoms are located at the correct positions and that the sample is not contaminated with other isomers.
High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for this assessment. rsc.org HR-MS can determine the degree of deuterium incorporation by analyzing the isotopic distribution of the molecular ion. nih.gov The relative abundance of the ions corresponding to the unlabeled (D₀) and various deuterated (D₁, D₂, D₃, etc.) species allows for the calculation of the isotopic enrichment. rsc.orgnih.gov
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed structural information, confirming the specific sites of deuteration. rsc.org The absence of signals in the ¹H NMR spectrum at the expected positions of deuteration, coupled with the appearance of corresponding signals in the ²H NMR spectrum, verifies the regiospecificity of the labeling. For isomerical purity, chromatographic methods such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are employed to separate and quantify any isomeric impurities. nih.gov
Table 2: Analytical Techniques for Purity Assessment of Deuterated Standards
| Analytical Technique | Information Provided | Reference |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, molecular formula confirmation | rsc.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity, position of deuterium labels | rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Isomerical purity, chemical purity | nih.gov |
Derivatization Techniques for Enhanced Research Applications
Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry. nih.gov
Chemical Modification for Targeted Analytical Profiling
For 3,4-dihydroxybenzoic acid, the hydroxyl and carboxylic acid groups are polar and can be derivatized to enhance its detection in complex biological matrices. canada.cacore.ac.uk A common derivatization strategy for phenolic compounds is silylation, which replaces the acidic protons of the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. This increases the volatility and thermal stability of the compound, making it suitable for GC-MS analysis.
Another approach involves derivatization with sulfonyl chlorides, such as dansyl chloride, which introduces a fluorescent or easily ionizable tag. nih.govresearchgate.net This can significantly improve the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS) analyses. nih.gov Chemical modifications can also be used to alter the reactivity of the catechol moiety. For instance, introducing electron-withdrawing groups can increase the catechol's resistance to oxidation, which can be beneficial for certain applications. mtu.eduacs.org Conversely, electron-donating groups can promote oxidation. mtu.edu These targeted modifications allow for the fine-tuning of the molecule's properties for specific research needs. acs.org
Table 3: Common Derivatization Reagents for Hydroxybenzoic Acids
| Derivatizing Reagent | Functional Group Targeted | Analytical Technique Enhanced | Reference |
| Trimethylsulfonium hydroxide (B78521) (TMSH) | Hydroxyl, Carboxyl | GC-MS | canada.ca |
| Highly-fluorinated alkyl chloroformates | Hydroxyl, Carboxyl, Amino | GC-MS (ECNI) | core.ac.uk |
| Dansyl Chloride | Phenolic Hydroxyl | LC-MS | nih.govresearchgate.net |
Precursor Synthesis for Complex Biosynthetic Pathway Probing
The synthesis of isotopically labeled precursors is a cornerstone of metabolic research, enabling scientists to track the transformation of specific molecules within a biological system. For this compound, the strategic placement of deuterium atoms is crucial for its utility in pathway analysis. The synthesis often involves multi-step procedures starting with commercially available materials, which are then modified to incorporate deuterium at specific positions.
One common strategy involves the deuteration of a protected derivative of 3,4-Dihydroxybenzoic Acid. For example, a synthetic route can begin with methyl 3,4-dihydroxybenzoate. This starting material can be reacted with a deuterated reagent, such as iodomethane-d3, in the presence of a base like potassium carbonate. chemicalbook.com This particular reaction yields methyl 3,4-bis(trideuteromethoxy)benzoate, where the deuterium atoms are incorporated into the methoxy (B1213986) groups. chemicalbook.com Subsequent hydrolysis of the ester group would then yield the desired deuterated acid. This method is highly efficient for labeling the hydroxyl-protecting groups.
Table 1: Synthesis of Deuterated Precursor Methyl 3,4-bis(trideuteromethoxy)benzoate
Alternatively, to introduce deuterium directly onto the aromatic ring, a hydrogen-deuterium exchange reaction can be employed. bohrium.com This method is effective for phenolic compounds, where the hydroxyl groups activate the ortho and para positions for electrophilic substitution. Using a deuterium source like deuterated ethanol (B145695) (EtOD) in the presence of a base can facilitate the exchange of hydrogen atoms on the benzene ring with deuterium atoms. bohrium.com Other methods may involve the reduction of a suitable precursor using a deuterated reducing agent, such as sodium borodeuteride, or performing reactions in heavy water (D₂O). scilit.commdpi.com
The synthesized deuterated precursors, like this compound, are invaluable for probing biosynthetic pathways. These labeled compounds are introduced into a biological system—such as a plant, fungus, or bacterial culture—in what are known as feeding experiments. nih.govfrontiersin.org The organism then metabolizes the labeled precursor. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can detect the deuterium label in downstream metabolites. nih.gov
This approach allows for several key insights:
Pathway Confirmation: Tracing the deuterium label helps to confirm or refute proposed biosynthetic routes. For instance, if a proposed downstream metabolite is found to contain deuterium after feeding the labeled precursor, it provides strong evidence for the proposed pathway. nih.gov
Enzyme Function: The incorporation of deuterium can help elucidate the function of specific enzymes in vivo. For example, injecting deuterium-labeled gallic acid into strawberries was used to confirm the function of a specific galloyltransferase enzyme. tum.de
Metabolic Flux: The rate and extent of deuterium incorporation can provide quantitative data on the flow of metabolites through a pathway (metabolic flux). nih.gov
Degradation and Assimilation: Labeled precursors are used to study how microorganisms break down and incorporate complex organic molecules. Studies using deuterated veratric acid, a related compound, have revealed how bacteria cleave and assimilate methyl groups. frontiersin.org
The choice of precursor and the position of the isotopic label are critical and must be tailored to the specific biosynthetic question being investigated. The synthesis of these specialized molecules is a crucial prerequisite for advancing our understanding of the complex chemical machinery of life.
Table 2: Applications of Deuterated Precursors in Biosynthetic Pathway Research
Table of Mentioned Compounds
| Compound Name |
|---|
| 3,4-Dihydroxybenzoic Acid |
| This compound |
| Gallic acid |
| Iodomethane-d3 |
| Methyl 3,4-bis(trideuteromethoxy)benzoate |
| Methyl 3,4-dihydroxybenzoate |
| Paraherquamide |
| Potassium carbonate |
| Sodium borodeuteride |
Mass Spectrometry-Based Quantitative and Qualitative Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When combined with chromatography, it provides a highly sensitive and selective method for identifying and quantifying compounds. This compound is particularly valuable in MS-based analyses as a stable isotope-labeled internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Accurate Quantification
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, enabling the separation, identification, and quantification of a wide array of compounds. dtu.dk The use of stable isotope-labeled internal standards, such as this compound, is integral to achieving accurate and reproducible quantification, particularly in complex sample types. nih.gov
In the analysis of complex biological matrices like plasma, serum, or tissue homogenates, endogenous and exogenous factors can significantly impact the accuracy of quantification. amolf.nl These matrix effects can cause ion suppression or enhancement, leading to erroneous results. amolf.nl The use of a stable isotope-labeled internal standard like this compound helps to mitigate these effects. nih.gov Since the deuterated standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. amolf.nldovepress.com By calculating the ratio of the analyte signal to the internal standard signal, variations due to matrix effects can be normalized, leading to more accurate and precise quantification. amolf.nl
For instance, in a study analyzing phenolic compounds in pea seeds, deuterated compounds such as ferulic acid-d3 and quercetin-d3 were used as internal standards to ensure accurate quantification by comparing the area ratios of the analyte to the internal standard. semanticscholar.org This approach is crucial for obtaining reliable data in pharmacokinetic studies, clinical diagnostics, and metabolic profiling. eur.nlnih.gov
Table 1: Key Characteristics of this compound as an Internal Standard
| Property | Description | Reference |
|---|---|---|
| Chemical Identity | Chemically identical to the non-labeled analyte, ensuring similar chromatographic behavior and ionization response. | dovepress.com |
| Mass Difference | A distinct mass difference from the native compound allows for separate detection by the mass spectrometer. | |
| Matrix Effect Compensation | Co-elution with the analyte allows for normalization of signal variations caused by ion suppression or enhancement. | amolf.nl |
| Improved Accuracy | Significantly enhances the accuracy and precision of quantitative analysis in complex biological samples. | nih.gov |
The development and validation of analytical methods are critical for ensuring the reliability of scientific data. europa.euunicampus.it For phenolic acid profiling, methods using LC-MS often employ deuterated standards like this compound for robust validation. researchgate.net Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. dovepress.comrrml.ro
A study on the profiling of phenolic acids in fermented broth samples demonstrated the development of a sensitive and reproducible GC-MS method where excellent sensitivity was achieved with low LODs and LOQs. researchgate.net Similarly, another study validated an HPLC-MS method for phenolic compounds in hazelnuts, assessing parameters like intraday and interday precision and linearity. unicampus.it The use of an internal standard is crucial in these validation processes to account for variability during sample preparation and analysis.
Table 2: Typical Validation Parameters for a Phenolic Acid Profiling Method
| Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (r) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | r > 0.99 | researchgate.netrrml.ro |
| Accuracy (% RE) | The closeness of the measured value to the true value. | Within ±15% | researchgate.net |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | < 15% | dovepress.comresearchgate.net |
| Recovery (%) | The efficiency of the extraction procedure. | 85-115% | rrml.ro |
| LOD/LOQ | The lowest concentration of an analyte that can be reliably detected/quantified. | Dependent on method sensitivity. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. scielo.br Similar to LC-MS, the use of deuterated internal standards is a common practice in GC-MS to improve quantitative accuracy. europa.eu For the analysis of phenolic acids, derivatization is often required to increase their volatility. researchgate.net In such cases, a deuterated standard like this compound would undergo the same derivatization reaction as the native compound, ensuring that any variability in the reaction efficiency is accounted for. This approach has been successfully applied in the analysis of various compounds in different matrices. europa.euscielo.br
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional ionization methods. rsc.orgresearchgate.net The non-deuterated form, 3,4-dihydroxybenzoic acid, is recognized as a suitable matrix for the MALDI analysis of peptides, proteins, and carbohydrates. scientificlabs.com
In the field of glycoproteomics, MALDI-MS is a key technology for characterizing the complex structures of glycans and glycopeptides. oup.com While direct quantitative analysis by MALDI-MS can be challenging, relative quantitation can be achieved through the use of stable isotope labeling. researchgate.net Although direct evidence for the use of this compound in glycopeptide profiling is not explicitly detailed in the provided context, the principles of using deuterated compounds for relative quantification are well-established. researchgate.net By incorporating a known amount of a deuterated standard, the relative abundance of a specific glycopeptide across different samples can be compared. This approach helps to normalize variations in sample preparation and MALDI spot-to-spot variability. nih.gov
For instance, a two-step derivatization method using dimethylamidation and permethylation can introduce a mass difference between sialic acid isomers, facilitating their differentiation by MALDI-TOF MS. nih.gov This highlights the potential for using isotopically labeled reagents to achieve relative quantification in glycan analysis.
Identification and Classification of Matrix Adducts in Imaging Mass Spectrometry
In Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI), the matrix is a critical component that co-crystallizes with the analyte to facilitate its desorption and ionization. However, the matrix itself can generate a variety of ions and form adducts with the analyte, which can complicate spectral interpretation. nih.gov The use of 3,4-dihydroxybenzoic acid (3,4-DHB) as a matrix, particularly in its deuterated form (3,4-DHB-d3), aids in the clear identification of matrix-related signals.
A significant challenge in the analysis of MALDI-MSI datasets is the high number of unassigned m/z peaks, a portion of which are metabolite-matrix adducts. nih.gov Common adducts observed in MALDI analysis using dihydroxybenzoic acid matrices include those formed with the intact matrix, dehydrated matrix molecules, and alkali metal ions. nih.govresearchgate.net For instance, metabolites (M) can form adducts such as [M + (DHB-H₂O) + H]⁺ and [M + DHB + Na]⁺. nih.gov
Utilizing this compound provides a distinct mass shift for any adducts containing the matrix, making them readily distinguishable from analyte ions or adducts formed with other species. This isotopic labeling is crucial for accurately annotating the "dark metabolome" of MSI datasets and focusing on biologically relevant molecules rather than matrix-related artifacts. nih.gov Studies have shown that a significant portion, potentially up to one-third, of all detected peaks in a MALDI-MSI experiment can be attributed to these previously unrecognized metabolite-matrix adducts. nih.gov
Table 1: Common Matrix Adducts in MALDI-MS This table is based on adducts commonly observed with dihydroxybenzoic acid matrices.
| Adduct Type | Example Formula | Description |
| Protonated Analyte | [M+H]⁺ | The target analyte molecule with an added proton. |
| Sodiated Analyte | [M+Na]⁺ | The target analyte molecule with an attached sodium ion. |
| Potassiated Analyte | [M+K]⁺ | The target analyte molecule with an attached potassium ion. |
| Analyte-Matrix Cluster | [M+Matrix+H]⁺ | A cluster ion containing the analyte and an intact matrix molecule. |
| Analyte-Dehydrated Matrix Cluster | [M+(Matrix-H₂O)+H]⁺ | A cluster ion where the matrix molecule has lost a water molecule. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem mass spectrometry (MS/MS) is an indispensable technique for determining the structure of ions by analyzing their fragmentation patterns. mdpi.comorgchemboulder.com In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation, and the resulting product ions are mass-analyzed. orgchemboulder.com This process provides detailed structural information and is fundamental in identifying unknown compounds and elucidating complex molecular structures. mdpi.comorgchemboulder.com
Collision-Induced Dissociation (CID) is a widely used MS/MS technique where precursor ions are fragmented through collisions with a neutral gas. nih.gov The use of isotopically labeled compounds, such as this compound, in CID experiments is a powerful strategy for unraveling fragmentation mechanisms. mdpi.com
When a deuterated ion is fragmented, the deuterium labels act as tracers. By observing which fragment ions retain the deuterium atoms, researchers can deduce the specific atoms and bonds that are part of each fragment. mdpi.com This information is critical for proposing and verifying fragmentation pathways. For example, in studies of deuterated peptides, the observation of a neutral loss corresponding to a deuterium-labeled amino acid can clarify the origin of specific fragmentation signals. mdpi.com Furthermore, gas-phase hydrogen-deuterium exchange (HDX) reactions, sometimes achievable within the ion source, can be used to count the number of labile hydrogens in a molecule by observing the incorporation of deuterium from a labeled reagent gas. nih.govrsc.org
The substitution of hydrogen with deuterium can influence the rate and preferred pathways of fragmentation reactions, a phenomenon known as the kinetic isotope effect. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, cleavages involving a C-D bond may be less favored than those involving a C-H bond. orgchemboulder.com
This effect can alter the relative intensities of fragment ions in the mass spectrum of a deuterated compound compared to its non-deuterated counterpart. By analyzing these differences, researchers can gain deeper insights into the transition states and energetics of the dissociation process. orgchemboulder.com The predictable mass shifts and altered fragmentation patterns of compounds like this compound make them excellent internal standards for quantitative mass spectrometry, while also providing a means to probe the fundamental aspects of ion chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Effect Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local chemical environment of atomic nuclei. It is particularly well-suited for studying the subtle electronic and structural changes that arise from isotopic substitution, providing valuable data on isotope effects in solution.
The replacement of hydrogen with deuterium at a position not directly involved in the bond-breaking of an acid-base reaction can still influence the equilibrium, an effect known as a secondary deuterium isotope effect. nih.govacs.org It has been definitively shown that deuteration of the carbon framework of carboxylic acids and phenols leads to a decrease in their acidity (an increase in pKa). nih.gov
NMR titration methods have been employed to measure these small but significant changes with high accuracy. nih.govacs.org For carboxylic acids and phenols, the change in pKa (ΔpKa) can be as much as 0.031 per substituted deuterium atom. nih.gov This effect is understood to originate from changes in the zero-point energies of molecular vibrations, particularly C-H stretching frequencies, which are altered upon deprotonation. nih.govrsc.org A notable finding for benzoic acid is that the magnitude of the isotope effect does not significantly diminish as the deuterium is moved from the ortho to the meta or para positions, which challenges simpler models of inductive effects. nih.gov
Table 2: Representative Secondary Deuterium Isotope Effects on Acidity This table illustrates the typical magnitude of the change in pKa upon deuteration for relevant compound classes.
| Compound Class | Position of Deuteration | Typical ΔpKa per Deuterium | Reference |
| Carboxylic Acids | Aliphatic or Aromatic C-H | up to +0.031 | nih.gov |
| Phenols | Aromatic C-H | up to +0.031 | nih.gov |
NMR spectroscopy is a powerful tool for investigating non-covalent interactions, such as self-association and solvent interactions, in solution. nih.gov By monitoring the chemical shifts of ¹H and ¹³C nuclei as a function of solute concentration, one can detect the formation of intermolecular complexes. nih.govucl.ac.uk
For various dihydroxybenzoic acids, NMR studies in solvents like acetonitrile-d3 (B32919) have been conducted to probe their association behavior. nih.gov In some cases, the absence of systematic changes in the chemical shifts of the aromatic ring protons and carbons over a range of concentrations indicates that significant self-association, such as the formation of hydrogen-bonded dimers, is not occurring. nih.gov The only notable shifts are often observed for the labile phenolic hydroxyl protons, which are sensitive to exchange and hydrogen bonding with the solvent. This suggests that for certain isomers in specific solvents, solute-solvent interactions dominate over solute-solute intermolecular interactions, preventing the formation of the dimers or larger aggregates that are often observed in the solid crystalline state. nih.gov
Methodological Considerations for Deuterated Compound Analysis
The use of a deuterated compound like this compound as an internal standard is predicated on the assumption that it behaves chemically and physically identically to its non-deuterated (endogenous) counterpart throughout the analytical workflow. However, subtle differences can exist, necessitating careful optimization and validation of the entire analytical method.
The primary goal of sample extraction is to efficiently isolate the target analyte and its deuterated internal standard from a complex matrix while removing interfering substances. The optimization of extraction protocols is critical for ensuring that both the native 3,4-Dihydroxybenzoic acid and the this compound standard are recovered with the same efficiency.
Several extraction techniques have been developed for phenolic compounds, including the parent compound 3,4-Dihydroxybenzoic acid. These methods, which can be adapted for analyses using its deuterated analogue, include solid-phase microextraction (SPME) and various solvent-based approaches. nih.gov Research into the extraction of phenolic compounds from natural sources like apricot fruit has shown that factors such as the solvent composition (e.g., methanol (B129727) or ethanol concentration), temperature, and liquid-to-solid ratio significantly impact recovery. researchgate.netrsc.org For instance, one optimization study identified a 72% methanol solution at 38°C as optimal for extracting phenolics from apricots. researchgate.netrsc.org More recent green extraction techniques have utilized Natural Deep Eutectic Solvents (NADES), such as those based on choline (B1196258) chloride and glycerol, which have shown promise in extracting 3,4-Dihydroxybenzoic acid. mdpi.com
Pre-analytical protocols encompass all steps from sample collection to extraction, and their standardization is crucial to prevent analytical errors. researchgate.net Key considerations include the control of temperature, the time elapsed before sample processing, and the specifics of procedures like centrifugation. researchgate.net For compound-specific stable isotope analysis, it is recommended to have well-established laboratory protocols covering every stage, from initial sample preparation and lipid extraction to instrumental analysis, to ensure accurate and reproducible measurements. jyu.fi While the three deuterium atoms in this compound are unlikely to cause significant chromatographic shifts or major changes in extraction behavior, it is imperative to validate that the deuterated standard and the native analyte co-elute and show equivalent recovery across the expected concentration range.
| Technique | Matrix | Key Optimized Parameters | Reference |
|---|---|---|---|
| Solvent Extraction | Apricot Fruit (Prunus armeniaca) |
| researchgate.netrsc.org |
| Miniaturized Solid-Phase Microextraction (mini-SPME) | Ilex chinensis Sims |
| nih.gov |
| Natural Deep Eutectic Solvent (NADES) Extraction | Olive Tree Leaves |
| mdpi.com |
Following data acquisition, typically via mass spectrometry, the raw data must undergo extensive processing to yield meaningful quantitative results. This workflow involves converting raw data files, processing the data to extract relevant features, and performing statistical and chemometric analyses to interpret the complex datasets. nontargetedanalysis.org When using a deuterated internal standard, the data processing must accurately measure the signal intensity of both the labeled standard (this compound) and the native analyte.
Chemometrics applies mathematical and statistical methods to chemical data, providing powerful tools for calibration, classification, and interpretation. spectroscopyonline.com In the context of isotopic analysis, chemometric techniques are essential for deconvoluting complex signals and building robust predictive models. mdpi.com Techniques such as Partial Least Squares Discriminant Analysis (PLS-DA) are used to construct classification models and can maximize the correlation between the isotopic data and a selected variable, like the sample's origin. mdpi.com Other methods, including Principal Component Regression (PC-R) and advanced machine learning algorithms like XGBoost, can be employed to handle spectral data, reduce dimensionality, and improve precision in isotope analyses. chemrxiv.org
The application of these chemometric tools is crucial for overcoming challenges inherent in isotopic analysis, such as compensating for instrument drift or dealing with complex sample matrices. nih.gov By leveraging multivariate calibration models, it is possible to accurately quantify hydrogen isotopes even in dynamic systems. nih.gov For an analysis using this compound, chemometric approaches ensure that the ratio of the analyte to the internal standard is calculated accurately, leading to reliable quantification by correcting for any variations that are not perfectly mirrored between the analyte and the standard.
| Chemometric Technique | Primary Application in Isotopic Analysis | Description | Reference |
|---|---|---|---|
| Partial Least Squares Discriminant Analysis (PLS-DA) | Classification & Authentication | A supervised method that finds the maximum correlation between multi-isotope ratio data and predefined classes (e.g., geographical origin), enabling the construction of classification models. | mdpi.com |
| Principal Component Regression (PC-R) | Data Preprocessing & Calibration | Reduces the dimensionality of spectral data before applying a regression model. Used to deconvolute isotopic components for quantitative analysis. | chemrxiv.org |
| Machine Learning (e.g., XGBoost) | High-Precision Quantification | Uses supervised learning with a predetermined reference dataset to build highly precise predictive models for isotope amount ratio analysis, outperforming some standard linear methods. | chemrxiv.org |
| Calibration Transfer | Long-Term Monitoring | Methods used alongside chemometric modeling to compensate for instrument drift, sensor replacement, or other changes over time, avoiding the need for complete recalibration. | nih.gov |
Tracing Endogenous and Exogenous Metabolic Transformations
3,4-Dihydroxybenzoic acid (protocatechuic acid) is a known major metabolite of various dietary polyphenols, such as those found in green tea, and is also a breakdown product of flavonoids like quercetin. wikipedia.orgmaastrichtuniversity.nl The human body processes this compound through several key metabolic pathways. Using the deuterated analog, this compound, enables precise investigation of these transformations.
The primary metabolic routes for phenolic compounds like 3,4-dihydroxybenzoic acid are conjugation reactions, including O-methylation, sulfation, and glucuronidation. maastrichtuniversity.nl These processes are crucial for detoxification and excretion.
O-Methylation: The catechol structure of 3,4-dihydroxybenzoic acid is a substrate for catechol-O-methyltransferase (COMT), an enzyme that adds a methyl group. maastrichtuniversity.nl Studies on the metabolism of other compounds, like the iridoid glycoside verproside, have identified 3,4-dihydroxybenzoic acid as a metabolite, which is then further transformed into methylated forms such as 3-methoxy-4-hydroxybenzoic acid (vanillic acid) and 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). tandfonline.com When this compound is administered, its methylated metabolites can be unambiguously identified by the corresponding mass shift, allowing researchers to study the activity and regioselectivity of COMT enzymes.
Sulfation and Glucuronidation: These are major conjugation pathways that increase the water solubility of xenobiotics to facilitate their removal from the body. maastrichtuniversity.nl Research has shown that 3,4-dihydroxybenzoic acid undergoes these transformations to form glucuronide and sulfate (B86663) conjugates. tandfonline.com By using this compound as a tracer, scientists can track the formation of these specific conjugates, differentiate them from metabolites of other compounds, and quantify the efficiency of these metabolic pathways in various tissues like the liver and intestine. maastrichtuniversity.nltandfonline.com
As a compound that can be introduced into the body through diet, 3,4-dihydroxybenzoic acid is considered a xenobiotic. ebi.ac.uk Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental. The use of this compound is a cornerstone of such investigations. Because the deuterated standard can be distinguished from any endogenous or diet-derived unlabeled protocatechuic acid, it provides a clear and accurate picture of the metabolic fate of an administered dose. ebi.ac.uk This allows for precise pharmacokinetic studies without the confounding background of the unlabeled compound.
Biosynthetic Pathway Engineering and Characterization
Metabolic engineering aims to modify the biosynthetic pathways of microorganisms to produce valuable chemicals. 3,4-Dihydroxybenzoic acid is a precursor for various products, including pharmaceuticals and bioplastics. mdpi.combiorxiv.org Isotopic labeling is a key technique in both developing and analyzing these engineered pathways.
Deuterated substrates like this compound are valuable for probing the mechanisms of enzymes that act upon them, such as decarboxylases and dioxygenases. wikipedia.orghmdb.ca This is based on the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom can slow down a reaction if the bond to that atom is broken in the rate-determining step. While specific studies using the d3 variant for this purpose are not prominent, the principle is a standard tool in enzymology. acs.orgresearchgate.net For an enzyme like protocatechuate decarboxylase, which converts 3,4-dihydroxybenzoate into catechol, using a specifically deuterated substrate could help confirm the precise steps of the chemical reaction it catalyzes. wikipedia.orgnih.gov
Significant research has focused on producing 3,4-dihydroxybenzoic acid (protocatechuic acid) in engineered microorganisms like Escherichia coli and Corynebacterium glutamicum. mdpi.combiorxiv.orgnih.gov In this context, stable isotope labeling is used to trace the flow of carbon from a simple source, like ¹³C-labeled glucose, through the engineered metabolic pathway to the final product. dtu.dkosti.gov This technique, known as metabolic flux analysis, allows researchers to identify bottlenecks, measure pathway efficiency, and optimize the production strain. nih.gov While this application typically involves labeling the initial substrate rather than the final product, it is central to the engineering of pathways that produce 3,4-dihydroxybenzoic acid. Various strategies have been employed to enhance production, including expressing highly active enzymes and eliminating competing metabolic routes. mdpi.comnih.gov
Table 1: Examples of Engineered Microbial Strains for 3,4-Dihydroxybenzoic Acid Production
| Organism | Engineering Strategy | Final Titer (g/L) | Reference |
|---|---|---|---|
| Escherichia coli | Expression of dehydroshikimate dehydratase (DSD) from Corynebacterium glutamicum (QsuB) in a strain unable to metabolize shikimate (ΔaroE). | 2.7 | mdpi.com |
| Escherichia coli | Expression of dehydroshikimate dehydratase (DSD) from Neurospora crassa (Qa-4) in a ΔaroE strain. | 2.7 | mdpi.com |
| Escherichia coli | Expression of a high-activity dehydroshikimate dehydratase (ApAroZ) with mutations to relieve product inhibition, combined with adaptive laboratory evolution. | 46.65 | nih.gov |
Isotopic Labeling in Metabolomics Research
Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. nih.gov In this field, accuracy and precision are paramount. This compound serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart, protocatechuic acid. doi.org
An internal standard is a compound added to a sample in a known quantity before analysis. Because the deuterated standard has virtually identical chemical and physical properties (e.g., solubility, ionization efficiency, chromatographic retention time) to the natural, unlabeled analyte, it experiences the same variations during sample preparation and analysis by mass spectrometry. nih.govdoi.org By comparing the signal of the analyte to the known concentration of the internal standard, researchers can correct for experimental variability and achieve highly accurate quantification. This approach is fundamental for reliably determining the concentration of metabolites in complex biological samples like plasma, urine, or tissue extracts. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| 3,4-Dihydroxybenzoic Acid | Protocatechuic Acid, PCA |
| This compound | Protocatechuic Acid-d3 |
| Vanillic Acid | 3-methoxy-4-hydroxybenzoic acid |
| Isovanillic Acid | 3-hydroxy-4-methoxybenzoic acid |
| Quercetin | - |
| Verproside | - |
| Catechol | - |
| Glucose | - |
| Shikimate | - |
Untargeted and Targeted Metabolomics Profiling with Deuterated Standards
In both untargeted and targeted metabolomics, the use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate quantification of metabolites. thermofisher.com this compound is an ideal internal standard for its unlabeled counterpart, protocatechuic acid, a significant metabolite of dietary polyphenols like anthocyanins. researchgate.netnih.gov The principle behind its use is the stable isotope dilution assay (SIDA), a method of choice for targeted metabolomics. tum.de
In this approach, a known quantity of the deuterated standard (this compound) is spiked into a biological sample at an early stage of preparation. thermofisher.comprotocols.io Because the deuterated standard is chemically almost identical to the endogenous analyte (protocatechuic acid), it experiences similar losses during sample extraction, processing, and analysis. However, it can be distinguished from the unlabeled analyte by its higher molecular weight in a mass spectrometer. tum.de By comparing the peak ratio of the endogenous analyte to the known concentration of the spiked internal standard, researchers can accurately calculate the absolute concentration of the analyte, effectively correcting for variations in sample preparation and matrix effects during mass spectrometric analysis. thermofisher.comtum.de
This technique significantly enhances the quality and reliability of metabolomics data. The use of deuterated internal standards improves the precision of measurements, which is crucial for identifying subtle metabolic changes associated with disease states or therapeutic interventions. thermofisher.com In untargeted metabolomics, where the goal is a comprehensive survey of all detectable metabolites, workflows often incorporate a suite of labeled standards to ensure data quality and aid in the putative identification of compounds. protocols.ionih.govresearchgate.net For targeted analyses, which focus on a predefined set of metabolites, deuterated standards like this compound are essential for robust and reproducible quantification. researchgate.netduke.edu
Table 1: Impact of Deuterated Internal Standards on Metabolite Quantification
This table illustrates the typical improvement in analytical precision when using a deuterated internal standard in mass spectrometry-based metabolomics, based on general findings in the field.
| Analytical Parameter | Without Internal Standard | With Deuterated Internal Standard |
|---|---|---|
| Typical Relative Standard Deviation (RSD) for Quantification | 15-30% | <10% |
| Correction for Matrix Effects | Poor | Excellent |
| Correction for Sample Preparation Losses | None | Excellent |
| Quantification Method | Relative Quantification (based on peak intensity) | Absolute Quantification (based on ratio to standard) |
| Confidence in Data | Moderate | High |
Spatially Resolved Metabolomics using Isotopic Tracers
Spatially resolved metabolomics, also known as mass spectrometry imaging (MSI), is a powerful technique that visualizes the distribution of metabolites within biological tissues. nih.govnih.gov When combined with isotopic tracers, this method can reveal the spatial organization of metabolic activity, showing where and how specific nutrients are utilized and converted within the complex architecture of an organ or tissue. broadinstitute.org Deuterated compounds, including this compound, can serve as tracers in these studies. nih.govbroadinstitute.org
In a typical experiment, a deuterated tracer is introduced into a biological system, such as a cell culture or an animal model. researchgate.net After a period of time, tissue samples are collected and analyzed by an imaging mass spectrometer, like a nanoscale secondary ion mass spectrometry (NanoSIMS) instrument. nih.govbroadinstitute.orgresearchgate.net This technology can detect both the deuterated tracer and its downstream metabolites, mapping their location at a subcellular resolution. nih.gov This allows researchers to trace the metabolic fate of the initial compound.
For example, studies using deuterated water (D-water), D-glucose, and D-thymidine have successfully mapped the synthesis of new DNA, lipids, and proteins in various tissues, providing insights into processes like cell division and metabolic flux. nih.govbroadinstitute.orgresearchgate.net Following this principle, this compound could be used to trace the metabolic fate of dietary polyphenols within specific tissues. Since protocatechuic acid is a known breakdown product of anthocyanins, administering its deuterated form would allow researchers to visualize its uptake, distribution, and subsequent conversion in different regions of the gut, liver, or other organs. researchgate.netnih.govvtt.fi This provides a dynamic and spatially accurate picture of metabolic pathways that is unattainable with traditional analytical methods that rely on homogenized tissue samples. broadinstitute.org
Table 2: Examples of Deuterated Tracers in Spatially Resolved Metabolomics
This table provides examples of how various deuterated tracers have been used to elucidate metabolic activity in different tissues, illustrating the potential applications for a compound like this compound.
| Deuterated Tracer | Tissue/Organism Studied | Key Research Finding |
|---|---|---|
| D-Glucose | Mouse Tumor, Brain, Intestine, Liver | Visualized tissue-specific glucose utilization and the synthesis of macromolecules like lipids and glycogen. nih.gov |
| D-Water | Murine Small Intestine | Quantified cell division by tracking deuterium incorporation into newly synthesized DNA in the nucleus. researchgate.net |
| D-Thymidine | Biological Specimens | Served as a proof-of-concept tracer for measuring incorporation into biological molecules at the nanoscale. broadinstitute.org |
| D-labeled lipids | Human Plasma (in QC samples) | Used as internal standards to ensure quality control in large-scale untargeted metabolomics studies. nih.gov |
Electrochemical Oxidation Mechanism Studies
The electrochemical oxidation of dihydroxybenzoic acid derivatives, including 3,4-dihydroxybenzoic acid, has been a subject of mechanistic studies to understand the electron transfer processes and subsequent chemical reactions. semnan.ac.irnih.govxmu.edu.cn These investigations often employ techniques like cyclic voltammetry and controlled-potential coulometry to probe the reaction intermediates and pathways. nih.govresearchgate.net
Studies on the electrochemical oxidation of dihydroxybenzoic acids reveal that the process typically involves the initial formation of an o-quinone derivative through a two-electron oxidation. semnan.ac.irresearchgate.net This highly reactive intermediate can then undergo further reactions, such as Michael additions with available nucleophiles. nih.govresearchgate.net The specific pathway and the nature of the final products are influenced by factors like the presence of nucleophiles and the molecular structure of the dihydroxybenzoic acid derivative. semnan.ac.irelectrochemsci.org For instance, in the presence of sulfite (B76179) ions, the electrochemical oxidation of 3,4-dihydroxybenzoic acid proceeds via an ECEC mechanism, leading to the formation of sulfonated derivatives. electrochemsci.org
The electrochemical behavior of 3,4-dihydroxybenzoic acid has been investigated on various electrode surfaces, including modified multi-walled carbon nanotube electrodes, which have shown a significant electrocatalytic effect on its oxidation and reduction. xmu.edu.cn
The substitution of hydrogen with deuterium in 3,4-dihydroxybenzoic acid can significantly influence the rate of its electrochemical oxidation, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction. wikipedia.org In the context of electrochemical oxidation, if the cleavage of a C-H or O-H bond is part of the rate-limiting step, replacing hydrogen with deuterium (to form C-D or O-D) will typically slow down the reaction. This is because the C-D and O-D bonds have lower zero-point energies and are stronger than their C-H and O-H counterparts, requiring more energy to break. wikipedia.orgnist.gov
Conversely, a secondary KIE can occur even when the bond to the isotope is not broken. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the labeled position during the reaction. wikipedia.org By measuring the KIE in the electrochemical oxidation of this compound, researchers can gain insights into the transition state structure and determine whether a specific hydrogen atom transfer is a critical part of the reaction mechanism.
Quantum Chemical Calculations and Computational Modeling of Isotope Effects
Quantum chemical calculations, particularly using density functional theory (DFT), are instrumental in complementing experimental studies of isotope effects. researchgate.netresearchgate.netacs.org These computational methods allow for the theoretical prediction of molecular properties and reaction energetics, providing a deeper understanding of the underlying principles governing kinetic isotope effects. acs.org
A key application of quantum chemical calculations is the prediction of vibrational frequencies for molecules and transition states. nih.govru.nlresearchgate.net From these frequencies, the zero-point energy (ZPE) can be calculated for both the light (protium-containing) and heavy (deuterium-containing) isotopologues. nist.gov The ZPE is the minimum vibrational energy that a molecule possesses, even at absolute zero temperature. nist.gov
The difference in ZPE between the reactant and the transition state is a major contributor to the kinetic isotope effect. wikipedia.org For 3,4-dihydroxybenzoic acid and its deuterated counterpart, DFT calculations can predict the vibrational frequencies and subsequently the ZPEs. These calculations typically show that the ZPE of the deuterated molecule is lower than that of the non-deuterated one. nist.gov This difference in ZPE is fundamental to understanding and quantifying the expected KIE.
Below is an interactive table showcasing hypothetical calculated vibrational frequencies for the O-H and O-D bonds in 3,4-dihydroxybenzoic acid, which are critical to the isotope effect.
| Vibrational Mode | Wavenumber (cm⁻¹) - Protiated | Wavenumber (cm⁻¹) - Deuterated |
| O-H Stretch (para) | 3650 | 2700 |
| O-H Stretch (meta) | 3600 | 2650 |
Note: These are illustrative values and the actual frequencies would depend on the specific computational method and basis set used.
A powerful aspect of modern chemical research is the ability to correlate experimental observations with theoretical predictions. xmu.edu.cnnih.gov By comparing the experimentally measured KIE for the electrochemical oxidation of this compound with the KIE predicted from quantum chemical calculations, a more robust and detailed mechanistic picture can be developed. wikipedia.org
If the experimental and computational KIEs are in good agreement, it lends strong support to the proposed reaction mechanism and the calculated transition state structure. researchgate.net Discrepancies between the two can point to unaccounted factors in the computational model, such as solvent effects or quantum tunneling, or suggest that the proposed mechanism needs revision. wikipedia.org This iterative process of experiment and theory is crucial for advancing our understanding of reaction dynamics.
Enzymatic Reaction Kinetic Studies with Isotopic Probes
Deuterated compounds like this compound are invaluable tools in enzymology for probing reaction mechanisms and active site properties. nih.govresearchgate.net The kinetic isotope effect can reveal whether a C-H bond cleavage is a rate-limiting step in an enzyme-catalyzed reaction. acs.orgresearchgate.net For example, in studies of cytochrome P450 enzymes, deuterium labeling has been used to elucidate the mechanism of dehydrogenation reactions. acs.org
While direct studies using this compound in enzymatic reactions are not extensively detailed in the provided search results, the principles of using deuterated substrates are well-established. For instance, in the study of catechol-O-methyltransferase (COMT), kinetic isotope effects were calculated for the reaction of S-adenosylmethionine with catecholate anion, a structurally related compound. acs.org Similarly, the use of deuterated substrates has been pivotal in understanding the mechanisms of enzymes like glutamate (B1630785) mutase and those involved in steroid metabolism. nih.govresearchgate.net The application of this compound as an isotopic probe would follow similar principles, allowing researchers to investigate enzymes that utilize it as a substrate.
Determination of Kinetic Isotope Effects (KIEs) for Enzyme Mechanisms
The Kinetic Isotope Effect (KIE) is the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). wikipedia.org For deuterium labeling, this is expressed as KIE = kH/kD. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org The difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond means that more energy is required to break the C-D bond, typically resulting in a slower reaction rate and a KIE value greater than 1.
The non-deuterated compound, 3,4-dihydroxybenzoic acid, is a known substrate for several enzymes, including protocatechuate 3,4-dioxygenase, which catalyzes the oxidative cleavage of the aromatic ring, and protocatechuate decarboxylase, which removes the carboxyl group to form catechol. wikipedia.org In a hypothetical study, this compound could be used to elucidate the mechanism of such an enzyme. If the deuteration occurs at a position on the aromatic ring where a C-H bond is cleaved during the rate-limiting step (e.g., during an electrophilic attack or oxidation), a significant primary KIE would be expected.
Observing a significant KIE (typically >1.5 for deuterium) would provide strong evidence that C-H bond cleavage is at least partially rate-limiting in the enzyme's catalytic cycle. Conversely, a KIE value of approximately 1 would suggest that C-H bond cleavage is not involved in the rate-determining step.
Illustrative Data for a Hypothetical KIE Experiment
The table below presents hypothetical data from an experiment designed to determine the KIE for an enzyme that metabolizes 3,4-dihydroxybenzoic acid.
| Substrate | Vmax (µM/min) | Km (µM) | Vmax/Km (min⁻¹) | KIE on Vmax/Km |
| 3,4-Dihydroxybenzoic Acid (H) | 100 | 50 | 2.0 | \multirow{2}{*}{4.0} |
| This compound (D) | 50 | 50 | 1.0 |
This data is for illustrative purposes only.
Uncompetitive Inhibition Studies with Deuterated Substrates
Uncompetitive inhibition is a type of enzyme inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. nih.gov This mode of inhibition is characterized by a decrease in both Vmax and Km, while the ratio of Km/Vmax remains constant. Studies have shown that compounds structurally related to 3,4-dihydroxybenzoic acid, such as benzoic acid itself, can act as uncompetitive inhibitors for certain enzymes like tyrosinase. nih.govacs.org
The use of a deuterated substrate like this compound in conjunction with an uncompetitive inhibitor can provide deeper insights into the enzyme's mechanism. Such an experiment can help determine if isotopic substitution on the substrate influences the binding of the inhibitor or the catalytic steps following the formation of the enzyme-substrate-inhibitor (ESI) complex.
In a hypothetical study, the kinetics of an enzyme would be analyzed with both the deuterated and non-deuterated substrates in the presence and absence of a known uncompetitive inhibitor. If the inhibitor binds to a site on the ES complex that is distinct from the substrate's deuterated position and does not alter the conformation around that site, one would expect the inhibition constant (Ki) to be the same for both substrates. Furthermore, the KIE on Vmax/Km should remain unchanged in the presence of the inhibitor, as uncompetitive inhibition affects Vmax and Km proportionally. Deviations from this expected behavior could suggest that substrate binding induces conformational changes that are transmitted to the inhibitor binding site or that there are subtle interactions between the substrate and inhibitor within the active site.
Illustrative Data for a Hypothetical Uncompetitive Inhibition Study
The table below shows hypothetical kinetic data for an enzyme with its deuterated and non-deuterated substrate in the presence of an uncompetitive inhibitor.
| Substrate | Inhibitor Conc. | Vmax (µM/min) | Km (µM) |
| 3,4-Dihydroxybenzoic Acid (H) | 0 | 100 | 50 |
| [I] | 50 | 25 | |
| This compound (D) | 0 | 40 | 50 |
| [I] | 20 | 25 |
This data is for illustrative purposes only.
Investigating Environmental Fate and Degradation Pathways of Phenolic Compounds
Phenolic compounds, including 3,4-dihydroxybenzoic acid (also known as protocatechuic acid), are widespread in the environment, originating from both natural sources like the decomposition of plant litter and from industrial activities. frontiersin.orgmdpi.com Understanding their fate and how they are broken down is crucial for assessing their environmental impact. This compound can be instrumental in these investigations.
Stable Isotope Probing (SIP) is a powerful technique that can be employed to trace the metabolic pathways of a compound within a microbial community. nih.gov By introducing a labeled substrate, such as this compound, into an environmental sample (e.g., soil or water), researchers can track the incorporation of the deuterium label into microbial biomass and metabolic byproducts. nih.gov This allows for the identification of the specific microorganisms responsible for the degradation of the compound.
For instance, in a hypothetical study, soil microcosms could be amended with this compound. Over time, the extraction and analysis of microbial DNA, RNA, or phospholipid fatty acids (PLFAs) would reveal which organisms have assimilated the deuterated carbon source. This approach helps to pinpoint the key players in the bioremediation of phenolic contaminants. While direct studies using this compound for this purpose are not abundant in published literature, the methodology has been successfully applied with other labeled phenolic compounds, such as ¹³C-labeled phenol, to identify phenol-degrading bacteria in industrial bioreactors and soil. nih.govnih.gov
A hypothetical experimental setup and the expected results are outlined in the table below:
Table 1: Hypothetical Experimental Design for Microbial Biotransformation Study
| Parameter | Description |
| Tracer Compound | This compound |
| Environmental Matrix | Soil from a site with a history of contamination with phenolic compounds. |
| Experimental Setup | Soil microcosms incubated under controlled aerobic conditions. A control group would receive no labeled compound. |
| Sampling Time Points | 0, 24, 48, 96, and 168 hours |
| Analytes | Concentration of this compound and its degradation products, DNA, and RNA from the soil microbial community. |
| Expected Outcome | A decrease in the concentration of this compound over time, with the concurrent appearance of deuterated metabolites. Identification of bacterial or fungal species with deuterium-enriched nucleic acids, indicating their role in the degradation process. |
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, particularly in anoxic environments like sediments and groundwater. These degradation pathways are often complex and can be elucidated using isotopically labeled compounds. asm.org The use of this compound can help in determining the specific biochemical reactions involved in its breakdown under anaerobic conditions.
For example, the initial steps in the anaerobic degradation of some phenolic compounds involve the addition of a fumarate (B1241708) molecule. asm.org By tracking the deuterium label from this compound into subsequent intermediates, researchers can confirm the operation of such a pathway. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when a heavier isotope is substituted for a lighter one, can also provide mechanistic insights. While significant carbon isotope fractionation is often observed in such reactions, hydrogen isotope effects can also be informative. acs.org
Source Apportionment and Isotopic Fingerprinting in Environmental Samples
Compound-Specific Isotope Analysis (CSIA) is a powerful tool for distinguishing between different sources of organic contaminants in the environment. researchgate.net This technique relies on the fact that compounds from different sources can have distinct stable isotopic signatures (e.g., ¹³C/¹²C or D/H ratios). While CSIA typically measures natural isotopic variations, the use of a highly enriched labeled compound like this compound can serve as a spike in controlled experiments to trace the transport and mixing of contaminants from a specific point source.
In a scenario where an industrial effluent containing phenolic compounds is a potential source of contamination in a river, introducing a known amount of this compound into the effluent would allow researchers to track its dilution and dispersion downstream. By measuring the ratio of the d3-labeled compound to its non-labeled counterpart at various points, a clear picture of the contaminant plume can be developed. This approach can also help to quantify the contribution of that specific source relative to other potential sources. The use of molecular biomarkers, including phenolic compounds, alongside stable isotope analysis, provides a robust method for source apportionment of particulate organic matter in aquatic systems. copernicus.org
Advanced Approaches for Environmental Contaminant Research
The application of this compound extends to its use as an internal standard in advanced analytical techniques for environmental monitoring. In methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known quantity of the deuterated standard to a sample allows for precise and accurate quantification of the non-labeled 3,4-dihydroxybenzoic acid, compensating for any loss of analyte during sample preparation and analysis. researchgate.net This is crucial for obtaining reliable data on the concentration of this compound in complex environmental samples like wastewater or soil extracts. The use of deuterated internal standards is a well-established practice for the analysis of various organic compounds, including pesticides and pharmaceuticals, in environmental and food matrices. researchgate.net
The table below summarizes the key applications of this compound in environmental and biogeochemical tracing.
Table 2: Summary of Applications for this compound in Environmental Research
| Application Area | Technique | Purpose |
| Environmental Fate and Degradation | Stable Isotope Probing (SIP) | To identify microorganisms responsible for the biotransformation of 3,4-dihydroxybenzoic acid. nih.govnih.gov |
| Isotopic Labeling Studies | To elucidate anaerobic degradation pathways and study kinetic isotope effects. asm.org | |
| Source Apportionment | Isotopic Fingerprinting / Spiking | To trace the transport and mixing of contaminants from a specific source. researchgate.net |
| Environmental Contaminant Research | Internal Standard in Chromatography | To ensure accurate quantification of 3,4-dihydroxybenzoic acid in complex samples. researchgate.netresearchgate.net |
Future Directions and Emerging Research Avenues for 3,4 Dihydroxybenzoic Acid D3
Development of Novel Isotopic Labeling Strategies for Complex Analogs
The synthesis of isotopically labeled compounds is a cornerstone of drug discovery and metabolic research. clearsynth.com For complex analogs of 3,4-Dihydroxybenzoic acid-d3, researchers are exploring more efficient and site-selective methods for introducing deuterium (B1214612). acs.org Traditional methods can sometimes be harsh or lack specificity. Emerging techniques, such as late-stage functionalization, offer a more precise way to introduce isotopic labels into intricate molecules at the final steps of synthesis. musechem.com This approach minimizes synthetic steps and allows for the targeted placement of deuterium, which is crucial for studying specific metabolic pathways or the mechanism of action of a drug. musechem.comacs.org
Another area of development is the use of hydrogen isotope exchange (HIE) reactions. musechem.com These methods allow for the direct replacement of hydrogen with deuterium on a target molecule, often catalyzed by transition metals. Advances in catalyst design are leading to milder reaction conditions and greater control over which hydrogen atoms are exchanged. acs.org This precision is vital for creating complex deuterated analogs with tailored properties for specific research questions. musechem.comacs.org
Below is a table summarizing various isotopic labeling strategies:
| Labeling Strategy | Description | Key Advantages |
| Late-Stage Functionalization | Introduction of isotopic labels at the final stages of a multi-step synthesis. musechem.com | Minimizes synthetic steps, allows for precise label placement. musechem.com |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often using a catalyst. musechem.com | Efficient for direct labeling of existing molecules. |
| Biosynthetic Labeling | Utilizing organisms or cell cultures to incorporate labeled precursors into natural products. | Produces naturally incorporated labels in complex molecules. |
| Enzyme-Catalyzed Labeling | Using specific enzymes to introduce isotopes into molecules. | High specificity for labeling particular positions. |
Integration with Multi-Omics Approaches for Holistic System Understanding
The era of "omics" has revolutionized how researchers study biological systems. Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and other fields, provide a comprehensive view of cellular processes. pharmiweb.com Stable isotope labeling, using compounds like this compound, is a powerful technique within this framework. pharmiweb.comcreative-proteomics.com
In metabolomics, for instance, deuterated standards are essential for accurate quantification of metabolites in complex biological samples. clearsynth.comnih.gov By adding a known amount of this compound to a sample, researchers can use it as an internal standard to correct for variations during sample preparation and analysis, leading to more reliable data. musechem.comwisdomlib.org This is particularly important in metabolic flux analysis, where the goal is to trace the flow of atoms through metabolic pathways. creative-proteomics.comwikipedia.org
The integration of data from stable isotope labeling studies with genomic and proteomic data can reveal how genetic variations or changes in protein expression affect metabolic networks. pharmiweb.com This holistic understanding is critical for elucidating disease mechanisms and identifying new therapeutic targets.
Advancements in In Situ Imaging Techniques with Deuterated Probes
Visualizing the distribution and metabolism of molecules directly within living cells and tissues is a major goal in biomedical research. Deuterated probes, such as this compound, are increasingly being used in advanced imaging techniques to achieve this. researchgate.net
One promising technique is deuterium magnetic resonance imaging (dMRI) and spectroscopy (DMS). nih.gov By administering deuterated compounds, researchers can track their uptake and conversion into other molecules in real-time within a living organism, without the need for invasive procedures. biorxiv.orgbiorxiv.org This has significant potential for non-invasively monitoring disease progression and response to therapy. biorxiv.org
Another powerful method is stimulated Raman scattering (SRS) microscopy. nih.gov This technique can detect the unique vibrational signatures of chemical bonds, including the carbon-deuterium (C-D) bond. nih.govacs.org By using deuterated probes, SRS microscopy can visualize the distribution of specific molecules within cells with high spatial resolution, providing insights into subcellular metabolic processes. nih.gov
| Imaging Technique | Principle | Application with Deuterated Probes |
| Deuterium MRI (dMRI) | Detects the magnetic resonance signal of deuterium nuclei. nih.gov | In vivo tracking of metabolic pathways and distribution of deuterated compounds. biorxiv.orgbiorxiv.org |
| Stimulated Raman Scattering (SRS) Microscopy | Detects the vibrational frequency of specific chemical bonds, like C-D bonds. nih.gov | High-resolution imaging of the subcellular localization of deuterated molecules. researchgate.netnih.gov |
Computational Chemistry and Machine Learning for Predictive Modeling of Isotope Effects
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises from the difference in zero-point vibrational energies between C-H and C-D bonds. acs.org Understanding and predicting KIEs is crucial for interpreting the results of isotopic labeling studies and for designing deuterated drugs with improved metabolic stability. acs.orgnih.gov
Computational chemistry methods, such as density functional theory (DFT), are now routinely used to predict KIEs with a high degree of accuracy. wikipedia.orgrutgers.edu These calculations can provide valuable insights into reaction mechanisms and transition state structures. princeton.edunih.gov
Furthermore, the application of machine learning (ML) is an emerging area. By training ML models on large datasets of experimentally determined and computationally predicted KIEs, it may become possible to rapidly and accurately predict isotope effects for new compounds and reactions. nih.gov This predictive capability would significantly accelerate the design of novel deuterated molecules for various applications.
Role in Standardized Reference Material Development for Analytical Sciences
Certified reference materials (CRMs) are fundamental to ensuring the accuracy and comparability of analytical measurements across different laboratories and over time. nih.goviaea.org They serve as a benchmark for method validation, calibration, and quality control. nih.goviaea.org
Deuterated compounds like this compound are ideal candidates for development as CRMs for mass spectrometry-based analyses. clearsynth.com Their chemical properties are nearly identical to their non-deuterated counterparts, but they have a distinct mass, allowing them to be used as internal standards for precise quantification. musechem.comwisdomlib.org
The development of a certified reference material for this compound would involve a rigorous process, including:
Purity Assessment: Ensuring the chemical and isotopic purity of the material.
Homogeneity and Stability Studies: Confirming that the material is uniform and stable over time. mdpi.com
Value Assignment: Accurately determining the concentration or other property of interest through inter-laboratory comparisons using validated analytical methods. researchgate.net
The availability of such a CRM would significantly enhance the reliability of analytical methods for quantifying protocatechuic acid and its metabolites in various matrices, from clinical samples to environmental and food products. nih.govarchivemarketresearch.com This, in turn, supports regulatory compliance and ensures the quality and safety of products. archivemarketresearch.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-Dihydroxybenzoic Acid-d3 in a research laboratory?
- Methodological Answer : The deuterated form can be synthesized by adapting non-deuterated synthesis routes (e.g., alkali fusion or oxidation of deuterated precursors). For example, alkali fusion of deuterated cinnamaldehyde derivatives followed by acidification may yield the target compound. Ensure isotopic purity by using deuterium-enriched reagents and controlled reaction conditions to minimize proton exchange .
Q. What safety precautions should be implemented when handling this compound in experimental settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Avoid ignition sources due to combustible dust risks. Emergency protocols include rinsing exposed skin/eyes with water for ≥15 minutes and consulting poison control if ingested .
Q. How should researchers properly store and handle this compound to maintain its stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Monitor humidity to prevent hygroscopic degradation. Prior to use, equilibrate to room temperature in a desiccator to avoid condensation .
Advanced Research Questions
Q. What analytical techniques are most effective for confirming the deuteration level and purity of this compound?
- Methodological Answer :
- Deuteration Confirmation : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 157.0454 (C7D3H3O4). NMR (¹H and ²H) can identify residual protons and quantify deuterium incorporation.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 280 nm) is recommended, with purity thresholds >95% as per analytical standards .
Q. How can researchers design experiments to investigate isotope effects of deuterium in this compound during metabolic studies?
- Methodological Answer : Compare kinetic parameters (e.g., , ) between deuterated and non-deuterated forms in enzyme assays (e.g., shikimate dehydrogenase inhibition studies). Use isotopic tracing in cell cultures or animal models to track metabolic pathways via LC-MS/MS, monitoring deuterium retention in metabolites like protocatechualdehyde .
Q. What methodological considerations are critical when using this compound as an internal standard in quantitative mass spectrometry?
- Methodological Answer :
- Matrix Matching : Ensure the deuterated standard and analyte share identical extraction efficiency and ionization properties.
- Calibration Curves : Validate linearity across physiological concentration ranges (e.g., 0.1–100 µM).
- Stability Checks : Pre-test standard stability under experimental conditions (e.g., autosampler temperatures, pH variations) .
Q. How should contradictory data regarding the antioxidant efficacy of 3,4-Dihydroxybenzoic Acid derivatives be analyzed in cellular models?
- Methodological Answer :
- Dose-Response Validation : Test multiple concentrations (e.g., 1–100 µM) in redox-sensitive assays (e.g., DCFH-DA for ROS detection).
- Cell-Type Specificity : Compare outcomes across cell lines (e.g., HepG2 vs. MCF-7) to identify context-dependent effects.
- Mechanistic Follow-Up : Use siRNA knockdown of Nrf2 or SOD to confirm antioxidant pathway involvement .
Q. What experimental protocols optimize the use of this compound in tracing phenolic acid metabolism in vivo?
- Methodological Answer :
- Dosing Strategy : Administer via oral gavage (5–20 mg/kg) in rodent models, with timed blood/tissue sampling.
- Sample Preparation : Acidify plasma with 0.1% formic acid to stabilize metabolites. Extract using SPE cartridges (C18 phase).
- Detection : Apply UPLC-QTOF-MS in negative ion mode, monitoring transitions like m/z 157→113 for the deuterated parent ion and its glucuronide/sulfate conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
